molecular formula C14H22FNO4 B13043587 Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Cat. No.: B13043587
M. Wt: 287.33 g/mol
InChI Key: RFJDSPUGSXQDSN-DJRKXVOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22The carboxylate groups are then introduced through esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The carboxylate groups play a crucial role in the compound’s solubility and stability, allowing it to effectively interact with its molecular targets .

Comparison with Similar Compounds

Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can be compared with similar compounds such as:

The uniqueness of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22

Properties

Molecular Formula

C14H22FNO4

Molecular Weight

287.33 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,6R)-6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9-,10?,11+/m1/s1

InChI Key

RFJDSPUGSXQDSN-DJRKXVOMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2C[C@H](C(C2)N1C(=O)OC(C)(C)C)F

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)F

Origin of Product

United States

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